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Ruthenium(III) nitrosylnitrate

heterogeneous catalysis catalyst precursor purity supported Ru catalysts

Ruthenium(III) nitrosylnitrate addresses the persistent problem of residual halide poisoning in supported Ru catalysts, where chloride from RuCl₃ depresses CO conversion and ammonia synthesis activity. • Halogen-, sulfur-, and phosphorus-free composition eliminates catalyst poisoning-delivers up to 5× higher hydrogen generation rate vs. suboptimal precursors on activated carbon. • Solid form (Ru ≥31.3% w/w) ensures reproducible metal loading; solution form (1.5% w/v Ru) available for direct wet-impregnation workflows. • Enables direct thermal decomposition to phase-pure, Cl-free RuO₂ with tunable nanocrystallite size (15-200 nm), bypassing multi-step washing required with RuCl₃.

Molecular Formula N2O4Ru+3
Molecular Weight 193.1 g/mol
Cat. No. B8007571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium(III) nitrosylnitrate
Molecular FormulaN2O4Ru+3
Molecular Weight193.1 g/mol
Structural Identifiers
SMILESN(=O)O[N+](=O)[O-].[Ru+3]
InChIInChI=1S/N2O4.Ru/c3-1-6-2(4)5;/q;+3
InChIKeyGZMZOGDHKPTVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruthenium(III) Nitrosylnitrate – Procurement-Grade Precursor for Halogen-Free Ruthenium Catalysis and Material Synthesis


Ruthenium(III) nitrosylnitrate (CAS 34513-98-9, formula Ru(NO)(NO₃)₃, MW 317.09 g/mol) is a coordination complex in which a Ru(III) center is coordinated by one nitrosyl (NO) and three nitrate (NO₃⁻) ligands [1]. Commercially supplied as a stable, dark-colored solution in dilute nitric acid (typically 1.5% w/v Ru), it serves primarily as a halogen-free precursor for preparing supported ruthenium catalysts and ruthenium-containing materials . Its key structural distinction—the absence of chloride, sulfur, or phosphorus—makes it a strategically different choice from the widely used ruthenium chloride for catalyst syntheses where residual halogens cause poisoning [2].

1
Halogen‑free composition: free of Cl, S, P – known catalyst poisons
2
High purity: 98–99%+; Ru content ≥31.3% w/w in standard solution
3
Flexible forms: red‑brown crystalline solid or standardized dilute HNO₃ solution

Why Ruthenium(III) Nitrosylnitrate Cannot Be Casually Substituted by Other Ruthenium Precursors


In-class ruthenium precursors such as RuCl₃·xH₂O, Ru(acac)₃, or Ru(NO₃)₃ differ fundamentally in their ligand set, thermal decomposition pathway, and impurity profile, which directly translate into divergent catalytic performance. Residual chloride from RuCl₃ poisons active sites in ammonia synthesis, Fischer-Tropsch, and hydrogenation reactions, lowering CO conversion and promoting methane selectivity [1]. The nitrosyl ligand in Ru(NO)(NO₃)₃ stabilizes a distinct metal center electronic state that alters particle size evolution during catalyst activation [2]. Consequently, two catalysts prepared under identical conditions from different precursors can exhibit several-fold differences in activity [3]. The quantitative evidence below substantiates why procurement decisions should be compound-specific, not generic.

RuCl₃
Residual chloride may suppress CO conversion and ammonia decomposition activity.
Ru(acac)₃
Carbonaceous residues may form during thermal decomposition to RuO₂.
Ru₃(CO)₁₂
Selectivity in citral hydrogenation may shift toward saturated aldehydes, not unsaturated alcohols.

Quantitative Head-to-Head Evidence: Ruthenium(III) Nitrosylnitrate vs. Closest Analogues


Halogen-Free Composition vs. Ruthenium(III) Chloride: Catalyst Poisoning Resistance

Solid ruthenium(III) nitrosylnitrate is intrinsically free of halogens, sulfur, and phosphorus—elements known to poison ruthenium catalysts in coal-chemical and ammonia-synthesis applications [1]. In contrast, the most common precursor RuCl₃·xH₂O contains approximately 38–49 wt% chloride, which persists on catalyst surfaces as residual Cl even after reduction, suppressing CO conversion in Fischer-Tropsch synthesis [2]. When high-purity Ru(NO)(NO₃)₃ is prepared from spent catalyst, impurity levels of Cl⁻ and K⁺ are reduced to ≤0.005 wt%, with a product ruthenium content of 32.16% and overall yield of 92% [3].

F‑T CO Conversion
Head‑to‑head
Ru(NO)(NO₃)₃: High & stable CO conversion, suppressed CH₄/CO₂
RuCl₃: Low conversion (residual Cl)
Ru(acac)₃: Comparable high activity
Supports halogen‑free catalyst design
Qualitative ranking from direct study
heterogeneous catalysis catalyst precursor purity supported Ru catalysts

Ammonia Decomposition Activity: Ru(NO)(NO₃)₃ vs. RuCl₃ and Ru(acac)₃ Precursors

In a controlled head-to-head study, Ru catalysts supported on alumina-coated cordierite monoliths were prepared using three precursors: ruthenium chloride, ruthenium nitrosyl nitrate, and ruthenium acetyl acetonate, all by equilibrium adsorption. Among them, the catalyst derived from ruthenium nitrosyl nitrate exhibited the highest ammonia decomposition activity, achieving the highest conversion among all Ru-based catalysts tested [1]. This superior performance was concomitant with the largest mean Ru particle size of 3.5 nm [1]. The activity ordering was Ru(NN)/Al/M > Ru(Cl)/Al/M ≈ Ru(A)/Al/M.

Citral Hydrogenation Selectivity
Head‑to‑head
Ru(NO)(NO₃)₃: High unsaturated alcohol selectivity, equal to Ru(acac)₃
Ru₃(CO)₁₂: Lower unsaturated alcohol selectivity, favors citronellal
Supports precursor‑based selectivity control
TOF independent of precursor; intrinsic electronic effect
ammonia decomposition hydrogen generation precursor effect

Fischer-Tropsch Selectivity: Suppression of CH₄ and CO₂ vs. RuCl₃ Precursor

Ru-SiO₂ catalysts with uniform structure were prepared by the alkoxide method using RuCl₃, Ru(NO)(NO₃)₃, and Ru(acac)₃ precursors. Under slurry-phase F-T conditions (503 K, 1 MPa, H₂/CO = 2/1, W/F = 5 g·h/mol), the catalyst from RuCl₃ gave relatively low CO conversion due to trace residual Cl on the surface [1]. In contrast, catalysts from Ru(NO)(NO₃)₃ and Ru(acac)₃ showed not only higher CO conversion but also marked suppression of undesired CH₄ and CO₂ formation [1]. The CO conversion increased linearly with Ru loading for the nitrosyl-nitrate-derived catalyst, indicating uniform dispersion independent of loading amount [1].

Ammonia Decomposition Activity
Head‑to‑head
Highest activity among precursors; mean Ru particle size 3.5 nm
Supports high‑activity catalyst preparation
Activity correlates with particle size
Fischer-Tropsch synthesis CO hydrogenation Ru catalyst selectivity

Stepwise Thermal Decomposition vs. RuCl₃ and Ru(acac)₃: Controlled RuO₂ Nanoparticle Synthesis

Thermogravimetric and differential thermal analysis (DTA/TGA) of Ru(NO)(NO₃)₃ reveals a stepwise decomposition process: NO and NO₃⁻ groups are released sequentially upon heating to 800 °C [1]. This contrasts with RuCl₃, which releases corrosive HCl during calcination, and Ru(acac)₃, which leaves carbonaceous residues. The stepwise decomposition of the nitrosyl-nitrate precursor enables formation of RuO₂ nanoparticles with sizes of 15–25 nm at 400 °C, while sintering to ~200 nm occurs only at 800 °C [1]. The precursor also allows Cl-free RuOₓ films to be prepared by thermal decomposition, eliminating the confounding effect of residual chlorine on electrocatalytic measurements [2].

RuO₂ Nanoparticle Purity & Size
Cross‑study comparable
Crystallite size: 15–25 nm (400°C), up to ≈200 nm (800°C); Cl‑free, carbon‑residue‑free
Supports clean RuO₂ nanoparticle synthesis
Stepwise thermal decomposition route
thermal decomposition RuO₂ nanoparticles precursor chemistry

Reduction Behavior and Active Phase Evolution: 5× Activity Difference Driven by Metal–Support Interaction

Using in situ X-ray absorption near-edge structure (XANES) at the Ru K-edge, the decomposition–reduction of Ru(NO)(NO₃)₃ on activated carbon was shown to proceed via different mechanisms depending on surface oxygen groups: a multi-step reduction when oxygen groups are present vs. a single-step reduction on clean graphitic surfaces [1]. The difference in the final Ru oxidation state and Ru–support interaction between the two carbon types resulted in a five-fold higher catalytic activity for NH₃ decomposition on the catalyst without surface oxygen groups [1]. This demonstrates that the nitrosyl-nitrate precursor provides a tunable reduction pathway whose outcome can be exploited by support engineering.

Ru/C Nanoparticle Size Control
Reported
Optimal Ru particle diameter ≈2.5 nm; up to five‑fold higher H₂ generation rate
Supports optimal nanoparticle size selection
Precursor‑support synergy determined
Ru/C catalysts reduction mechanism XANES

High-Value Application Scenarios Where Ruthenium(III) Nitrosylnitrate Outperforms Alternative Precursors


Manufacture of Halogen-Intolerant Supported Ru Catalysts (Ammonia Synthesis, Fischer-Tropsch, Hydrogenation)

In ammonia synthesis and Fischer-Tropsch processes, residual chloride from RuCl₃-derived catalysts depresses CO conversion and promotes methane formation [1]. Ruthenium(III) nitrosylnitrate, containing ≤0.005 wt% Cl⁻, eliminates this poisoning pathway, yielding higher-activity catalysts with better selectivity [2]. This makes it the first-choice precursor for industrial catalyst production where halogen tolerance is zero.

Preparation of Cl-Free RuO₂ and Electrocatalytic Coatings

For dimensionally stable anodes (DSA), supercapacitors, and electrocatalytic sensors, residual chlorine in RuO₂ films alters electronic properties and corrosion resistance [3]. Using Ru(NO)(NO₃)₃ as a thermal decomposition precursor produces truly Cl-free RuOₓ films, enabling unambiguous structure–property studies and reliable device performance [4].

Synthesis of Ru Nanoparticles with Controlled Size and Clean Surfaces

The stepwise thermal decomposition of Ru(NO)(NO₃)₃ yields RuO₂ nanoparticles of 15–25 nm at 400 °C, with controllable sintering to larger sizes at higher temperatures [5]. This precursor route avoids the carbonaceous contamination associated with Ru(acac)₃ and the HCl evolution from RuCl₃, producing clean surfaces essential for reproducible catalytic and electronic applications [5].

Ammonia Decomposition for COx-Free Hydrogen Production

Among the three most common Ru precursors, Ru(NO)(NO₃)₃ consistently delivers the highest ammonia decomposition activity on alumina-coated monoliths [6]. For on-board or on-demand H₂ generation from ammonia in fuel cell systems, selecting this precursor maximizes H₂ output per gram of Ru loaded, improving both capital and operating economics [6].

Application
Selection Property
Validation Focus
Halogen‑sensitive supported Ru catalyst manufacturing
Halogen‑free composition, high purity
Activity reproducibility, residual chloride absence
Selective citral hydrogenation to unsaturated alcohols
Precursor‑dependent selectivity
Product distribution (unsaturated alcohol vs. saturated aldehyde)
One‑pot thermal synthesis of halogen‑free RuO₂ nanoparticles
Clean thermal decomposition pathway
Particle size control, chloride‑free purity
Ru/C catalyst synthesis for NaBH₄ hydrolysis
Precursor‑support synergy for nanoparticle size
Nanoparticle size distribution, H₂ generation rate
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